Product packaging for 3-Heptylmagnesium bromide(Cat. No.:CAS No. 126979-68-8)

3-Heptylmagnesium bromide

Cat. No.: B1614441
CAS No.: 126979-68-8
M. Wt: 203.4 g/mol
InChI Key: UPPOQEYIRCZSLA-UHFFFAOYSA-M
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Description

Historical Development and Contemporary Significance of Grignard Reagents

The history of organomagnesium reagents is intrinsically linked to the work of French chemist François Auguste Victor Grignard. wikipedia.orgtcichemicals.com In 1900, while working under the guidance of Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. brainly.comsigmaaldrich.com These compounds, which came to be known as Grignard reagents, proved to be remarkably effective for forming new carbon-carbon bonds by reacting with carbonyl compounds like aldehydes and ketones to produce alcohols. brainly.comcymitquimica.com

The profound impact of this discovery on organic synthesis was recognized swiftly. For his development of these novel organomagnesium reagents, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, a testament to the transformative power of his work. orgsyn.org By 1935, the significance of his contribution was underscored by the existence of over 6,000 literature references to the use of these reagents.

Today, more than a century after their discovery, Grignard reagents remain indispensable in both academic and industrial laboratories. masterorganicchemistry.com Their contemporary significance is evident in their widespread application in the synthesis of fine chemicals, complex natural products, and active pharmaceutical ingredients. brainly.comguidechem.comechemi.com Modern advancements have further expanded their utility into fields like materials science and flow chemistry, demonstrating the enduring legacy of Grignard's discovery. guidechem.com

Fundamental Reactivity Principles of Organomagnesium Compounds

Organomagnesium halides, or Grignard reagents, are generally represented by the formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen (typically bromine, chlorine, or iodine). wikipedia.orgcymitquimica.com Their preparation involves the reaction of an organic halide with magnesium metal in an anhydrous aprotic solvent, most commonly diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.ukwikipedia.org The solvent is crucial as it solvates the magnesium ion, stabilizing the reagent. libretexts.org

The reactivity of Grignard reagents stems from the nature of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polarized covalent bond (Cδ--Mgδ+). wikipedia.orgorgsyn.org This polarization imparts a partial negative charge on the carbon atom, making it strongly nucleophilic and basic; it essentially behaves as a carbanion. echemi.comchemicalbook.comorganic-chemistry.org

This nucleophilic character allows Grignard reagents to attack a wide range of electrophilic functional groups. masterorganicchemistry.com Key reactions include:

Addition to Carbonyls: They readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. chemguide.co.uklookchem.com Reaction with esters involves a double addition to yield tertiary alcohols. masterorganicchemistry.com

Reaction with CO₂: Grignard reagents react with carbon dioxide to produce carboxylic acids after protonation. masterorganicchemistry.comchemguide.co.uk

Ring-opening of Epoxides: They act as nucleophiles to open epoxide rings, forming alcohols. masterorganicchemistry.com

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium, which involves the disproportionation into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgtcichemicals.comfluorochem.co.uk

2 RMgX ⇌ R₂Mg + MgX₂

Due to their basicity, Grignard reagents react vigorously with protic solvents such as water, alcohols, and carboxylic acids, which will protonate the carbanion to form an alkane. cymitquimica.comchemguide.co.uk This necessitates the use of anhydrous conditions during their preparation and use. wikipedia.orgchemguide.co.uk

Positioning of 3-Heptylmagnesium Bromide within the Grignard Reagent Subclass

This compound is a specific example of a Grignard reagent, falling into the subclass of secondary alkylmagnesium halides. Its structure features the magnesium bromide moiety attached to the third carbon atom of a seven-carbon heptyl chain. This distinguishes it from its linear isomer, n-heptylmagnesium bromide, where the magnesium is attached to the terminal carbon.

The defining characteristic of this compound is that the nucleophilic carbon is secondary (bonded to two other carbon atoms). This structural feature has important implications for its reactivity compared to primary Grignard reagents. While it undergoes the typical reactions of Grignard reagents, such as nucleophilic addition to carbonyls, the steric bulk around the reactive carbon center is greater. lookchem.com This increased steric hindrance can influence reaction rates and, in some cases, favor alternative reaction pathways. For instance, with sterically hindered ketones, secondary Grignard reagents may act as a base to deprotonate the ketone, forming an enolate, or act as a reducing agent, leading to a reduction of the carbonyl group instead of addition. lookchem.com

The synthesis of this compound follows the standard procedure for Grignard reagent formation: the reaction of 3-bromoheptane (B146003) with magnesium metal in an appropriate ether solvent like tetrahydrofuran. Its utility lies in its ability to introduce a secondary heptyl group (specifically, a heptan-3-yl group) into a target molecule. brainly.com

Interactive Data Tables

Table 1: Physicochemical Properties of Heptylmagnesium Bromide Isomers

PropertyThis compoundn-Heptylmagnesium Bromide (for comparison)
CAS Number 126979-68-813125-66-1 sigmaaldrich.comcymitquimica.comguidechem.com
Molecular Formula C₇H₁₅BrMgC₇H₁₅BrMg sigmaaldrich.comcymitquimica.comguidechem.com
Molecular Weight 203.406 g/mol 203.40 g/mol sigmaaldrich.com
Class Secondary Alkyl Grignard ReagentPrimary Alkyl Grignard Reagent
Appearance Typically supplied as a liquid solution in THFTypically supplied as a liquid solution in Diethyl Ether or THF sigmaaldrich.comcymitquimica.com
Canonical SMILES CCCCC([Mg+])CC.[Br-]CCCCCCC[Mg]Br sigmaaldrich.com

Note: Properties are often reported for the reagent in solution, as Grignard reagents are rarely isolated as pure solids. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrMg B1614441 3-Heptylmagnesium bromide CAS No. 126979-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;heptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOQEYIRCZSLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Heptylmagnesium Bromide

Direct Formation from 3-Bromoheptane (B146003) and Magnesium Metal

The most common and direct route to 3-Heptylmagnesium bromide involves the reaction of 3-bromoheptane with magnesium turnings. nih.gov This reaction is a classic example of Grignard reagent formation, where the magnesium atom inserts into the carbon-bromine bond of the alkyl halide. The process must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of moisture will protonate and destroy the highly basic Grignard reagent, leading to the formation of heptane (B126788) and magnesium hydroxide. cymitquimica.com The reaction is typically initiated in an ethereal solvent under an inert atmosphere, such as argon or nitrogen, to prevent both hydrolysis and oxidation. nih.gov

A general procedure involves placing magnesium turnings in a flame-dried flask under an inert atmosphere. nih.gov A solution of 3-bromoheptane in a suitable ethereal solvent is then added dropwise to the magnesium suspension. nih.gov The reaction is exothermic and often requires an initial activation step to begin, after which the rate of addition is controlled to maintain a gentle reflux.

Influence of Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran) on this compound Formation

Ethereal solvents are essential for the successful synthesis of this compound as they play a critical role in stabilizing the reagent. wikipedia.org The lone pairs of electrons on the oxygen atom of the ether coordinate to the electron-deficient magnesium center, forming a soluble complex. wikipedia.orgacs.org This solvation prevents the reagent from precipitating and maintains its reactivity. The two most commonly used solvents are Diethyl Ether (Et₂O) and Tetrahydrofuran (B95107) (THF).

The choice of solvent influences the structure and reactivity of the Grignard reagent through the Schlenk equilibrium. tcichemicals.com In solution, the Grignard reagent exists as an equilibrium mixture of the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). tcichemicals.com

RMgX ⇌ 0.5 R₂Mg + 0.5 MgX₂

THF is a more polar and stronger Lewis base than diethyl ether. Its use generally favors the formation of the monomeric RMgX species and can increase the rate of Grignard reagent formation. nih.gov Solutions of this compound are commercially available in both diethyl ether and THF, typically at concentrations of 1.0 M and 0.25 M, respectively. fluorochem.co.uksigmaaldrich.com

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)
Boiling Point34.6 °C66 °C
Lewis BasicityLowerHigher
Solvating AbilityGoodExcellent
Common UseTraditional solvent, easier to remove.Often preferred for difficult-to-form Grignard reagents; allows for higher reaction temperatures. unl.edu

Strategies for Magnesium Activation in this compound Synthesis

A significant challenge in Grignard synthesis is the initiation of the reaction, which is often subject to an induction period. wikipedia.org This delay is due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the alkyl halide. researchgate.net Several strategies have been developed to activate the magnesium surface.

Chemical Activation: Small amounts of activating agents are commonly added to the reaction flask. Iodine is a frequent choice; its reaction with magnesium forms magnesium iodide, which helps to etch the oxide layer. nih.govresearchgate.net A more potent method involves using 1,2-dibromoethane. This compound reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide. The observation of bubbles is a clear indicator that the magnesium surface is active and ready for the main reaction. wikipedia.orgresearchgate.net

Mechanical Activation: Continuously stirring the magnesium turnings under an inert atmosphere can physically break up the oxide layer, exposing fresh, reactive metal surfaces. researchgate.net

Use of Highly Reactive Magnesium: For particularly challenging syntheses, specially prepared, highly reactive magnesium, such as Rieke magnesium, can be used. Rieke magnesium is generated by the reduction of a magnesium salt (like MgCl₂) with an alkali metal, resulting in a fine, black powder with a very high surface area that reacts readily with alkyl halides. unl.edubas.bg

Activation MethodDescriptionKey Indicator/Feature
Iodine (I₂)A few crystals are added to the Mg turnings. Reacts to disrupt the MgO layer.The brown color of iodine fades as it reacts. nih.gov
1,2-DibromoethaneA few drops are added to the Mg suspension.Vigorous bubbling (ethylene gas evolution) indicates activation. researchgate.net
Mechanical StirringDry stirring of Mg turnings under inert gas before solvent addition.Physically abrades the oxide surface. researchgate.net
Rieke MagnesiumUses pre-formed, highly active magnesium powder.Circumvents the need for in-situ activation; useful for unreactive halides. unl.edu

Optimization of Reaction Conditions for this compound Yield and Purity

Maximizing the yield and purity of this compound requires careful control over several reaction parameters. The primary side reaction to avoid is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted 3-bromoheptane to form a C-C coupled dimer (e.g., 5-ethyl-6-methyldecane).

Key optimization parameters include:

Reagent Purity: All reagents, especially the solvent and 3-bromoheptane, must be thoroughly dried.

Rate of Addition: The 3-bromoheptane solution should be added slowly and dropwise. This maintains a low concentration of the alkyl halide in the flask, minimizing the rate of Wurtz coupling. A rapid addition can also lead to an uncontrollably exothermic reaction.

Temperature Control: The reaction is often initiated with gentle heating. nih.gov Once started, the exothermic nature of the reaction may sustain a gentle reflux. Maintaining a consistent temperature ensures a steady reaction rate and prevents thermal decomposition or excessive side reactions.

Stoichiometry: A slight excess of magnesium is often used to ensure all of the 3-bromoheptane reacts.

ParameterObjectiveTypical Condition
AtmospherePrevent hydrolysis and oxidationDry Argon or Nitrogen
TemperatureControl reaction rate, prevent side reactionsGentle reflux (35-65 °C, solvent dependent) nih.gov
Addition RateMinimize Wurtz couplingSlow, dropwise addition of 3-bromoheptane
MagnesiumEnsure complete reaction of halideSlight molar excess (e.g., 1.1-1.5 equivalents) nih.gov

Transmetalation and Alternative Preparative Routes to this compound

While direct formation is most common, alternative methods can be employed, particularly when the organic halide is unreactive or incompatible with the reaction conditions. Transmetalation involves the transfer of an organic group from one metal to another.

One such route is the reaction of an organozinc compound with a magnesium salt. For instance, a di-3-heptylzinc compound could react with magnesium bromide (MgBr₂) to yield this compound and zinc bromide. This approach can be advantageous for preparing Grignard reagents that are otherwise difficult to make via the conventional method. wikipedia.org Another possibility involves the reaction of 3-heptyllithium with a magnesium halide salt like MgBr₂.

These methods are generally less common for simple alkyl Grignards like this compound but represent important strategies for more complex or sensitive substrates. bas.bg

In Situ Generation and Analytical Standardization Protocols for this compound Solutions

For many synthetic applications, this compound is generated in situ. tdl.orgrug.nl This means the reagent is prepared in the reaction vessel and used immediately in a subsequent step without being isolated or purified. This approach is efficient and minimizes potential decomposition of the often-unstable Grignard reagent upon storage.

Regardless of whether it is used in situ or stored as a solution, determining the precise concentration of the Grignard reagent is critical for accurate stoichiometry in subsequent reactions. The concentration of commercially available solutions can change over time due to precipitation or slow decomposition. Therefore, standardization before use is a standard laboratory practice.

A common method is back-titration. orgsyn.org

A known volume (aliquot) of the this compound solution is withdrawn and added to a known excess of a standard acid solution (e.g., HCl).

The Grignard reagent is quenched by the acid.

The remaining, unreacted acid is then titrated with a standardized solution of a base (e.g., NaOH) using a colorimetric indicator like phenolphthalein.

By calculating the amount of acid consumed by the Grignard reagent, its molarity can be accurately determined.

Other methods include direct titration with a solution of a secondary alcohol (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline, or complexometric titrations to determine the magnesium content. bas.bg

StepProcedure (Back-Titration Example)
1. QuenchingAdd a precise aliquot (e.g., 1.00 mL) of the Grignard solution to a flask containing a known excess of standardized HCl (e.g., 10.00 mL of 0.5 M HCl).
2. Indicator AdditionAdd a few drops of a suitable indicator (e.g., phenolphthalein).
3. TitrationTitrate the solution with a standardized NaOH solution (e.g., 0.1 M NaOH) until the endpoint is reached (e.g., faint pink color persists).
4. CalculationCalculate moles of NaOH used, then moles of excess HCl. Subtract excess HCl from initial HCl to find moles of HCl consumed by the Grignard reagent, and thus the concentration.

Reaction Mechanisms and Chemoselective Pathways Involving 3 Heptylmagnesium Bromide

Nucleophilic Addition Mechanisms of 3-Heptylmagnesium Bromide

This compound, as a typical Grignard reagent, functions as a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the 3-heptyl group. iitk.ac.in This inherent nucleophilicity drives its participation in a variety of nucleophilic addition reactions, which are fundamental to carbon-carbon bond formation in organic synthesis. iitk.ac.inleah4sci.com

The reaction of this compound with carbonyl compounds represents a classic and widely utilized method for the synthesis of alcohols. leah4sci.comlibretexts.org The mechanism universally proceeds via the nucleophilic attack of the 3-heptyl carbanion on the electrophilic carbonyl carbon. leah4sci.commasterorganicchemistry.com This initial addition step results in the formation of a tetrahedral alkoxide intermediate. leah4sci.comyoutube.com Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. udel.edu

The class of the resulting alcohol is determined by the nature of the carbonyl substrate:

Aldehydes: Reaction with aldehydes, other than formaldehyde (B43269), yields secondary alcohols. For example, the addition of this compound to an aldehyde like butanal would produce a secondary alcohol. leah4sci.comlibretexts.org

Ketones: The reaction with ketones affords tertiary alcohols. leah4sci.comlibretexts.org The two original alkyl or aryl groups of the ketone, along with the added 3-heptyl group, constitute the three substituents on the alcohol carbon.

Esters: The reaction with esters is more complex and results in the formation of tertiary alcohols where two identical 3-heptyl groups are attached to the carbinol carbon. udel.eduucalgary.ca The mechanism involves an initial nucleophilic acyl substitution. The 3-heptyl group first adds to the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR') to form a ketone. udel.eduucalgary.calibretexts.org This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of this compound in a standard nucleophilic addition to yield a tertiary alkoxide, which is then protonated. udel.eduucalgary.camasterorganicchemistry.com

Table 1: Products of this compound Addition to Carbonyl Compounds

Carbonyl SubstrateIntermediateFinal Product Class
Aldehyde (R'CHO)Secondary AlkoxideSecondary Alcohol
Ketone (R'COR'')Tertiary AlkoxideTertiary Alcohol
Ester (R'COOR'')Ketone, then Tertiary AlkoxideTertiary Alcohol

This table is based on established Grignard reaction mechanisms with various carbonyl compounds. leah4sci.comlibretexts.orgudel.eduucalgary.ca

The reaction of this compound with carbon dioxide (CO2) is a direct method for the synthesis of 3-heptylcarboxylic acid. youtube.comskku.edudoubtnut.com In this process, the nucleophilic 3-heptyl group attacks the electrophilic carbon atom of a CO2 molecule. youtube.comdoubtnut.com This nucleophilic addition leads to the formation of a magnesium carboxylate salt (RCOOMgBr). doubtnut.com Subsequent acidic workup protonates the carboxylate to yield the corresponding carboxylic acid. doubtnut.comgoogle.com The reaction is typically carried out by bubbling dry CO2 gas through the Grignard reagent solution or by pouring the Grignard solution over solid carbon dioxide (dry ice). youtube.com

Kinetic studies on the reaction of heptylmagnesium bromide with carbon dioxide have been performed to understand the reaction mechanism and influencing factors. acs.orgacs.orgacs.orgacs.org These studies contribute to optimizing reaction conditions for efficient carboxylic acid synthesis.

This compound can act as a nucleophile to open strained cyclic ethers, most notably epoxides. nih.govchemistrysteps.com This reaction provides a valuable route to the synthesis of substituted alcohols. The ring-opening of an epoxide by a Grignard reagent proceeds via an SN2-type mechanism. chemistrysteps.com The nucleophilic 3-heptyl group attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a new carbon-carbon bond. chemistrysteps.comyoutube.com The high ring strain of the three-membered epoxide ring provides the driving force for this reaction. chemistrysteps.com

In the case of unsymmetrical epoxides, the regioselectivity of the attack is a key consideration. Under standard basic conditions characteristic of Grignard reactions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comresearchgate.net The reaction results in the formation of a magnesium alkoxide, which upon acidic workup, yields a β-substituted alcohol. chemistrysteps.com

Identification and Mitigation of Competing Side Reactions in this compound Transformations

In the realm of organic synthesis, the utility of Grignard reagents is unparalleled for the formation of carbon-carbon bonds. However, the high reactivity of these organometallics, including this compound, can also lead to a variety of competing side reactions. The chemoselectivity of a Grignard reaction is highly dependent on the structure of both the Grignard reagent and the substrate, as well as the reaction conditions. Understanding and controlling these side reactions is crucial for maximizing the yield of the desired product and ensuring the purity of the final compound. The primary competing pathways in transformations involving this compound include enolization of the substrate, reduction of the carbonyl group, and homocoupling of the Grignard reagent.

One of the most common side reactions when this compound is reacted with enolizable ketones is enolization . organic-chemistry.org In this process, the Grignard reagent acts as a base rather than a nucleophile, abstracting an acidic α-hydrogen from the carbonyl compound to form a magnesium enolate. adichemistry.com Subsequent workup of the reaction mixture then regenerates the starting ketone, leading to a reduction in the yield of the desired alcohol. organic-chemistry.org This side reaction is particularly prevalent with sterically hindered ketones, where the bulky nature of the substrate impedes the nucleophilic attack of the 3-heptyl group at the carbonyl carbon. organic-chemistry.orgadichemistry.com

Another significant competing reaction is the reduction of the carbonyl substrate. This pathway becomes important when the Grignard reagent possesses β-hydrogens, which is the case for this compound. The reduction occurs via a cyclic six-membered transition state, known as a Meerwein-Ponndorf-Verley (MPV) type reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. organic-chemistry.org This results in the formation of a secondary alcohol from a ketone, and the Grignard reagent is converted into an alkene (3-heptene). The propensity for reduction increases with the steric bulk of both the Grignard reagent and the carbonyl substrate.

Homocoupling , also known as Wurtz-type coupling, is a further potential side reaction where two molecules of the Grignard reagent react with each other to form a dimer. thieme-connect.de In the case of this compound, this would result in the formation of tetradecane. This reaction is generally less common than enolization or reduction but can be promoted by the presence of certain impurities or by elevated temperatures.

The mitigation of these side reactions is a key consideration in planning a synthesis involving this compound. Several strategies can be employed to enhance the desired nucleophilic addition pathway over the competing reactions.

Temperature control is a critical factor. Grignard reactions are often conducted at low temperatures (e.g., 0 °C to -78 °C) to disfavor side reactions, which often have higher activation energies than the desired nucleophilic addition.

The choice of solvent can also influence the reaction outcome. While diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions, their coordinating ability can affect the reactivity of the Grignard reagent.

The use of additives is a highly effective method for suppressing side reactions, particularly enolization. The addition of cerium(III) chloride (CeCl₃) to the reaction mixture prior to the introduction of the Grignard reagent can significantly improve the yield of the 1,2-addition product. researchgate.net The in-situ formation of an organocerium species, which is more nucleophilic and less basic than the Grignard reagent, is believed to be responsible for this enhanced selectivity. researchgate.net Similarly, the use of lanthanide salts like lanthanum chloride complexed with lithium chloride (LaCl₃·2LiCl) can also promote the desired nucleophilic addition, even with sterically hindered and enolizable ketones. researchgate.net

For reactions where Wurtz coupling is a concern, ensuring the purity of the magnesium and the absence of transition metal impurities is crucial. Additionally, using the minimum necessary excess of the Grignard reagent can help to limit this side reaction.

The following table summarizes the common competing side reactions for this compound and the primary strategies for their mitigation:

Side ReactionDescriptionSubstrate/Reagent Characteristics Favoring the Side ReactionMitigation Strategies
Enolization The Grignard reagent acts as a base, abstracting an α-proton from the carbonyl substrate to form an enolate.Sterically hindered ketones; substrates with highly acidic α-hydrogens.Low reaction temperatures; use of additives like CeCl₃ or LaCl₃·2LiCl to increase nucleophilicity.
Reduction The Grignard reagent transfers a β-hydride to the carbonyl carbon, reducing the substrate and forming an alkene from the Grignard reagent.Sterically hindered ketones and Grignard reagents; presence of β-hydrogens on the Grignard reagent.Low reaction temperatures; use of less sterically hindered Grignard reagents if possible; use of additives like CeCl₃.
Homocoupling (Wurtz-type) Two molecules of the Grignard reagent couple to form a dimer.Can be catalyzed by trace metal impurities; higher reaction temperatures.Use of high-purity magnesium; avoidance of transition metal contaminants; use of minimal excess Grignard reagent.

By carefully considering these potential side reactions and implementing appropriate mitigation strategies, the synthetic utility of this compound can be maximized, leading to efficient and high-yielding transformations.

Applications of 3 Heptylmagnesium Bromide in Advanced Organic Synthesis

Synthesis of Complex Alcohols and Highly Functionalized Organic Molecules Utilizing 3-Heptylmagnesium Bromide

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for creating more complex alcohol architectures. libretexts.org this compound is effectively employed in this capacity, reacting with aldehydes, ketones, and esters to produce secondary and tertiary alcohols, respectively. libretexts.org This reactivity allows for the introduction of the 3-heptyl group into a wide range of molecular scaffolds.

A notable application is the synthesis of precursors for biologically active molecules. For instance, the Grignard addition of heptylmagnesium bromide to 3-chlorobenzonitrile, followed by acidic hydrolysis, yields a ketone intermediate. nih.gov This ketone is a key precursor in the synthesis of a racemic 2-(3-chlorophenyl)-2-hydroxynonanamide, which has been investigated as a voltage-gated sodium channel blocker. nih.gov Similarly, the synthesis of optically active diols has been achieved through reaction sequences that involve alkylation with heptylmagnesium bromide. oup.com

The reaction of Grignard reagents with chalcones provides another route to highly functionalized tertiary alcohols. While a specific example with this compound is not detailed, the general method involves the 1,2-addition of an alkylmagnesium bromide to the chalcone's α,β-unsaturated ketone moiety. For example, n-hexyl magnesium bromide has been used to synthesize a series of alkyl/aryl substituted tertiary alcohols from substituted chalcones, a reaction pathway directly applicable to this compound. mdpi.com

Table 1: Representative Synthesis of Functionalized Molecules with this compound

ReactantReagentProduct TypeSignificanceReference
3-ChlorobenzonitrileHeptylmagnesium bromideKetone IntermediatePrecursor for a voltage-gated sodium channel blocker. nih.gov nih.gov
Chiral PrecursorHeptylmagnesium bromideOptically Active DiolUsed in the synthesis of complex, optically active molecules. oup.com oup.com
Substituted Chalcone (by analogy)n-Hexylmagnesium bromideTertiary AlcoholGeneral method for synthesizing highly functionalized tertiary alcohols. mdpi.com mdpi.com

Cross-Coupling Reactions Mediated by this compound

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and Grignard reagents are frequently used as nucleophilic partners in these transformations, which are often catalyzed by transition metals. eie.grnih.gov

Transition metals from the first row, such as iron, cobalt, and nickel, have gained prominence as cost-effective and efficient catalysts for cross-coupling reactions. nih.gov These metals can catalyze the coupling of alkyl Grignard reagents with various electrophiles.

Cobalt-Catalyzed Reactions: Cobalt catalysts have proven effective in mediating the cross-coupling of alkyl halides with tertiary alkyl Grignard reagents. acs.org In a specific example, the 3-heptyl Grignard reagent was used in a cobalt-catalyzed reaction to study the reaction mechanism. When reacting with (6-bromo-1-hex-1-en-2-yl)benzene, the reaction with 3-heptyl Grignard reagent resulted in less than 1% of the ring-opened product, suggesting the reaction proceeds through an ionic Sₙ2 mechanism rather than via radical intermediates generated from the alkyl bromide. acs.org This highlights the controlled reactivity achievable with cobalt catalysis in coupling secondary alkyl Grignards. acs.org

Table 2: Cobalt-Catalyzed Cross-Coupling with Alkyl Grignard Reagents

Grignard ReagentSubstrateCatalyst SystemObservationReference
3-Heptyl Grignard(6-bromo-1-hex-1-en-2-yl)benzeneCoCl₂ / Isoprene / LiI<1% ring-opened product, indicating a non-radical pathway. acs.org acs.org
n-Octyl Grignard(6-bromo-1-hex-1-en-2-yl)benzeneCoCl₂ / Isoprene / LiI3% ring-opened product. acs.org acs.org

Iron- and Nickel-Catalyzed Reactions: Iron and nickel complexes are widely used to catalyze Kumada-type cross-coupling reactions. rhhz.netscispace.com Iron-catalyzed systems, often using Fe(acac)₃ or FeCl₃, are effective for coupling alkyl Grignards with alkenyl and aryl halides. acgpubs.orgorganic-chemistry.org Similarly, nickel catalysis, often employing NiCl₂ with various ligands, facilitates the coupling of sterically demanding tertiary alkyl Grignards with aryl bromides and triflates. rhhz.netnih.gov While the general methodologies for these reactions are well-established for a range of primary, secondary, and tertiary alkylmagnesium halides, specific documented examples detailing the use of this compound in these particular catalytic systems are less common in the surveyed literature. The principles, however, suggest its applicability in such transformations. acs.orgscispace.comnih.govnih.gov

Copper-catalyzed or -mediated reactions provide a classic and powerful method for forming carbon-carbon bonds. beilstein-journals.orgecampus.com These reactions are particularly useful for coupling Grignard reagents with alkyl and aryl halides. organic-chemistry.org

A significant application of this compound is seen in the copper-mediated ring expansion of cyclopropylmethanols. In the synthesis of (R)-(+)-dodecan-5-olide, a tosyl ester derived from a cyclopropylmethanol (B32771) was treated with heptylmagnesium bromide in the presence of a catalytic amount of dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). psu.edu This reaction proceeds via a nucleophilic substitution where the cuprate, formed in situ, facilitates the displacement of the tosylate, leading to the formation of a substituted cyclobutane (B1203170) derivative. psu.edu This transformation serves as a key step in the enantioselective total synthesis of the target molecule. psu.edu

Table 3: Copper-Mediated Ring Expansion with Heptylmagnesium Bromide

SubstrateReagentCatalystProductReference
(1R,2R)-1-(t-Butyldimethylsiloxy)-2-(tosyloxymethyl)cyclopropaneHeptylmagnesium bromideLi₂CuCl₄(1R,2R)- and (1S,2R)-1-(t-Butyldimethylsiloxy)-2-octylcyclobutane psu.edu

Stereoselective Transformations with this compound

The control of stereochemistry is a critical aspect of modern organic synthesis. This compound has been utilized in reactions where the creation of new stereocenters is directed to favor a particular stereoisomer.

Diastereoselective reactions involve the preferential formation of one diastereomer over another when a new stereocenter is formed in a molecule that already contains one or more stereocenters. spjainsasaram.co.in

The previously mentioned copper-mediated reaction of heptylmagnesium bromide with a chiral tosyl ester is an example of a diastereoselective process. psu.edu The attack of the heptyl nucleophile on the chiral substrate leads to the formation of two diastereomeric cyclobutane products, (1R,2R)- and (1S,2R)-1-(t-butyldimethylsiloxy)-2-octylcyclobutane. psu.edu

Another example is found in the synthesis of a chiral hydroxyphenylamide. nih.gov The reaction of a precursor with heptyl bromide was found to be incomplete and yielded a 1:1.5 mixture of stereoisomers. nih.gov This indicates a degree of diastereoselectivity influenced by the nature of the heptyl source, as using heptyl iodide in the same reaction significantly improved the diastereomeric ratio to 1:10. nih.gov This demonstrates that while the Grignard reagent can participate in diastereoselective additions, other factors such as the leaving group on the electrophile can play a crucial role in determining the stereochemical outcome. nih.gov

Enantioselective synthesis, or asymmetric induction, involves the conversion of an achiral starting material into a chiral product with a preference for one enantiomer. spjainsasaram.co.inmsu.edu This is typically achieved using a chiral reagent, catalyst, or auxiliary that influences the transition state of the reaction. spjainsasaram.co.in

While the principles of enantioselective additions of Grignard reagents to prochiral substrates are well-established, specific high-yielding applications employing this compound are not prominently featured in the reviewed scientific literature. General strategies for such transformations often involve the use of a chiral ligand to modify the metallic catalyst, as seen in many copper-catalyzed asymmetric coupling reactions. beilstein-journals.org For example, the addition of Grignard reagents to aldehydes can be rendered enantioselective by using a chiral ligand that coordinates to the magnesium atom, thereby creating a chiral environment around the nucleophile and directing its attack to one face of the carbonyl group. Although no specific, highly enantioselective examples involving this compound were identified in the search results, its nature as a standard Grignard reagent makes it a plausible candidate for such established asymmetric synthesis methodologies.

Table of Compounds

Synthesis of Organometallic Derivatives and Specialty Chemicals from this compound

This compound, a branched-chain Grignard reagent, serves as a versatile precursor in advanced organic synthesis for the creation of various organometallic derivatives and complex specialty chemicals. Its utility stems from the nucleophilic character of the carbon atom bonded to magnesium, enabling reactions with a wide array of electrophiles. Key applications include transmetalation reactions to generate other organometallic reagents and participation in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Synthesis of Organometallic Derivatives via Transmetalation

One of the primary applications of this compound is in the synthesis of other organometallic compounds through a process known as transmetalation. fluorochem.co.ukwikipedia.org This reaction involves the transfer of the 3-heptyl group from magnesium to another metal center, typically a less electropositive metal. This process is valuable for generating organometallic reagents with different reactivity and selectivity profiles compared to the parent Grignard reagent.

A common and synthetically useful transformation is the reaction of a Grignard reagent with a zinc halide, such as zinc bromide (ZnBr₂), to produce an organozinc reagent. organic-chemistry.org These organozinc compounds often exhibit greater functional group tolerance and are key partners in various named reactions, including the Negishi coupling. The preparation of 3-heptylzinc bromide from this compound proceeds via the straightforward addition of the Grignard reagent to a solution of zinc bromide, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Table 1: Synthesis of 3-Heptylzinc Bromide via Transmetalation

Grignard ReagentMetal HalideProduct (Organometallic Derivative)Typical Solvent
This compoundZinc Bromide (ZnBr₂)3-Heptylzinc bromideTetrahydrofuran (THF)

This transformation is a standard and efficient method for generating organozinc reagents. While specific yield data for the 3-heptyl derivative is not extensively reported, such transmetalation reactions are generally high-yielding.

The resulting 3-heptylzinc bromide is a valuable intermediate that can be used in subsequent synthetic steps, for example, in palladium- or nickel-catalyzed cross-coupling reactions. uni-muenchen.de

Synthesis of Specialty Chemicals via Cross-Coupling Reactions

This compound is an effective nucleophile for constructing complex organic molecules, which can be classified as specialty chemicals, through transition metal-catalyzed cross-coupling reactions. These reactions, such as the Kumada, Negishi (using the derived organozinc), and cobalt-catalyzed couplings, are cornerstones of modern organic synthesis for forming carbon-carbon bonds. nih.govwikipedia.orgacs.org

For instance, cobalt catalysts have been shown to effectively promote the cross-coupling of alkyl Grignard reagents with alkyl halides. acs.orgnih.gov Research has demonstrated the reaction of this compound with alkyl bromides, such as 1-bromo-2-methylbutane, in the presence of a cobalt(II) chloride catalyst. These reactions are significant as they enable the coupling of two different sp³-hybridized carbon centers, a process that can be challenging due to side reactions like β-hydride elimination. Such methods are instrumental in building complex and sterically hindered hydrocarbon frameworks that are components of specialty materials and fine chemicals.

Table 2: Cobalt-Catalyzed Cross-Coupling for Specialty Chemical Synthesis

This compoundCoupling PartnerCatalystProduct
1.0 equiv1-Bromo-2-methylbutaneCobalt(II) chloride (CoCl₂)5-Ethyl-4-methyldecane

This reaction exemplifies the construction of a complex branched alkane from simpler starting materials. Mechanistic studies confirm the viability of this transformation, which proceeds via an ionic mechanism rather than a radical pathway. acs.org

Catalytic Roles and Systems Incorporating 3 Heptylmagnesium Bromide

3-Heptylmagnesium Bromide as a Reagent in Catalytic Cycles

Heptylmagnesium bromide is not merely a passive nucleophile but an active participant in the initiation and propagation of catalytic cycles. Its primary roles include the formation of catalytically active species and the generation of crucial reactive intermediates.

A significant function of heptylmagnesium bromide is its role as a reducing agent and reactant in the preparation of highly active transition metal catalysts. google.com For instance, in certain iron-catalyzed processes, n-heptylmagnesium bromide reacts directly with iron salts like ferrous chloride. This reaction involves the reduction of the iron center and results in the formation of a particularly active form of the catalyst, with the Grignard reagent being partially or completely consumed in the process. google.com This demonstrates that the organomagnesium compound is not just an activator for the magnesium metal but a chemical reactant essential for generating the true catalytic species. google.com

In nickel-catalyzed reactions, such as the C3-H functionalization of quinolines, n-heptylmagnesium bromide is instrumental in generating key reactive intermediates. polyu.edu.hk The catalytic cycle is understood to involve the formation of an alkyl nickel species from the Grignard reagent, which then undergoes β-hydride elimination. polyu.edu.hk This step is critical as it produces a nickel hydride species, the active component responsible for subsequent transformations in the cycle. The presence of a β-hydrogen in the Grignard reagent is essential for this pathway to operate effectively. polyu.edu.hk

Furthermore, heptylmagnesium bromide can be used as a stoichiometric reagent to generate other organometallic compounds in situ, which then participate in catalytic reactions. An example is the reaction of heptylmagnesium bromide with copper(I) bromide to form an organocopper reagent, which can then be used in subsequent catalytic transformations. oup.com

Mechanistic Investigations of this compound Participation in Catalyzed Reactions

Mechanistic studies have provided detailed insights into how heptylmagnesium bromide participates in various transition metal-catalyzed reactions. The proposed mechanisms often involve a sequence of fundamental organometallic steps, including reduction, oxidative addition, transmetalation, and reductive elimination.

Iron-Catalyzed Cross-Coupling Reactions

In iron-catalyzed cross-coupling reactions, the catalytic cycle is generally believed to commence with the reduction of the iron precursor, such as Fe(acac)₃, by the alkylmagnesium reagent. acgpubs.org This generates a low-valent iron cluster, postulated to be [Fe(MgX)₂]. acgpubs.org The subsequent steps in the proposed mechanism are:

Oxidative Addition : The catalytically active iron cluster reacts with an organic halide through oxidative addition. acgpubs.org

Transmetalation : The resulting organoiron halide intermediate reacts with another molecule of the Grignard reagent (e.g., heptylmagnesium bromide) to form a diorganoiron species. acgpubs.org

Reductive Elimination : This diorganoiron intermediate undergoes reductive elimination, releasing the final cross-coupled product and regenerating a form of the iron catalyst that can re-enter the catalytic cycle. acgpubs.org

Nickel-Catalyzed C-H Functionalization

For the nickel-catalyzed C3-H functionalization of quinolines using n-heptylmagnesium bromide, a detailed mechanism has been proposed based on experimental observations. polyu.edu.hk

Formation of Nickel Hydride : An alkyl nickel intermediate is formed from the reaction of the nickel catalyst and n-heptylmagnesium bromide. This intermediate undergoes β-hydride elimination to generate a nickel hydride species. polyu.edu.hk

1,4-Addition : The nickel hydride adds to the quinoline (B57606) substrate in a 1,4-fashion, producing a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk

Nucleophilic Attack and Aromatization : This intermediate is then subjected to a nucleophilic attack by an external electrophile, followed by an oxidative aromatization step to yield the C3-functionalized quinoline product. polyu.edu.hk

Kinetic isotope effect experiments suggest that the cleavage of the C-H bond is the rate-determining step in this catalytic cycle. polyu.edu.hk

Cobalt-Catalyzed Cross-Coupling

In cobalt-catalyzed alkyl-alkyl cross-coupling reactions, alkyl Grignard reagents play a central role in the proposed catalytic pathway. acs.org The mechanism is thought to involve:

Reduction and Hydride Formation : The reaction is initiated by the reduction of CoCl₂ by the alkyl Grignard reagent. This process can involve β-hydrogen elimination from the Grignard's alkyl chain, leading to the formation of a cobalt-hydride (Co-H) species. acs.org

Complex Formation : The Co-H species can react with additives, such as 1,3-butadiene (B125203), to form a catalytically active anionic cobalt complex after reacting with another molecule of the Grignard reagent. acs.org This complex then proceeds through the coupling reaction.

Design and Development of Novel Catalyst Systems for Enhanced this compound Reactivity

The development of more efficient and selective catalytic systems for reactions involving heptylmagnesium bromide is an active area of research. Efforts focus on the rational design of catalyst precursors, ligands, and the use of co-catalysts to improve yields and expand the scope of these transformations.

Iron-Based Catalyst Systems

Enhanced catalytic activity has been observed when transition metal compounds are used in conjunction with main group metal components, such as Grignard reagents. google.com For example, combining ferrous chloride with heptylmagnesium bromide generates a highly active catalyst. google.com The synergy between the components, where the Grignard reagent reduces the transition metal to a catalytically potent form, is a key design principle. google.com The flexibility to combine various transition metals with a wide array of co-catalysts provides a powerful strategy for creating tailored catalyst systems for specific applications. google.com

Nickel-Based Catalyst Systems

The choice of nickel precursor and associated ligands is critical for catalytic performance. In the C-H functionalization of quinolines with n-heptylmagnesium bromide, a screening of different nickel salts demonstrated the superior efficacy of certain catalysts.

Table 1: Effect of Nickel Catalyst on the C3-H Thioetherification of Quinoline Reaction of quinoline with bis(4-tolyl)disulfide in the presence of a nickel catalyst and n-heptylmagnesium bromide.

EntryNickel CatalystYield of Product 3a (%)
1Ni(dppp)Cl₂87
2Ni(dppe)Cl₂82
3Ni(acac)₂75
4NiCl₂·6H₂O72
5Ni(dme)Br₂65
6Ni(cod)₂43
7NiBr₂35
8None0
Data sourced from a study on nickel-catalyzed C3-H functionalization. polyu.edu.hk The yield was determined by GC analysis.

As shown in the table, Ni(dppp)Cl₂ provided the highest yield, highlighting the significant influence of the phosphine (B1218219) ligand on the reaction's efficiency. polyu.edu.hk Furthermore, general strategies to overcome challenges like competitive β-hydrogen elimination in cross-coupling reactions involve the use of specific ligands, such as N-heterocyclic carbenes (NHCs), with iron catalysts. acgpubs.org

Cobalt-Based Catalyst Systems

For challenging alkyl-alkyl cross-coupling reactions, novel multi-component systems have been developed. A system comprising CoCl₂, lithium iodide (LiI), and 1,3-butadiene was shown to be effective for the cross-coupling of alkyl halides with alkyl Grignard reagents. acs.org Both the LiI salt and the 1,3-butadiene additive were found to be crucial for achieving high product yields and selectivities, demonstrating an innovative approach to catalyst system design. acs.org

Advanced Spectroscopic and Computational Studies on 3 Heptylmagnesium Bromide Chemistry

Spectroscopic Characterization of 3-Heptylmagnesium Bromide and its Reaction Intermediates

The characterization of Grignard reagents and their transient intermediates is challenging due to their high reactivity, particularly towards moisture and atmospheric carbon dioxide, and the complex Schlenk equilibrium that coexists in solution. nih.govresearchgate.net This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. Spectroscopic methods are invaluable for probing these complex solutions in situ. nih.gov

Infrared (IR) and Raman spectroscopy are powerful tools for studying Grignard reagents. mdpi.comacs.org In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of the Grignard reagent by observing the decrease in the characteristic absorbance of the organic halide starting material. acs.org Raman spectroscopy is particularly well-suited for analyzing Grignard reagents as it is less susceptible to interference from moisture. researchgate.netmdpi.com These vibrational spectroscopy techniques can provide information on the C-Mg bond and the influence of the solvent on the Grignard species.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ²⁵Mg-NMR, provides specific details about the magnesium coordination environment, allowing for the identification of the different organomagnesium species present in the Schlenk equilibrium through their distinct chemical shifts. nih.gov Furthermore, advanced NMR techniques like exchange spectroscopy (EXSY) can be employed to detect and characterize rapidly equilibrating and short-lived reaction intermediates, such as glycosyl triflates in glycosylation reactions, which are analogous to the intermediates that could be formed in reactions involving this compound. nih.gov

The direct spectroscopic detection of reaction intermediates is crucial for mechanistic elucidation. rsc.org Techniques like infrared ion spectroscopy, often combined with mass spectrometry, allow for the characterization of gas-phase ions that can be considered models for condensed-phase reactive intermediates. nih.govrsc.org This approach has been used to study the structures of glycosyl cations and pre-reaction adducts in Sₙ2 reactions, providing insights that are transferable to the study of intermediates formed during reactions of this compound. nih.govuwa.edu.au

Table 1: Spectroscopic Techniques for Characterization of Grignard Reagents and Intermediates

Spectroscopic Technique Information Obtained Key Advantages References
FTIR Spectroscopy Monitoring reactant consumption, identifying functional groups. Real-time, in-situ monitoring of reaction progress. acs.org
Raman Spectroscopy C-Mg bond characterization, quality determination. Low interference from moisture and CO₂. researchgate.netmdpi.com
²⁵Mg-NMR Spectroscopy Identification of species in Schlenk equilibrium. Provides direct information on the Mg coordination state. nih.gov
X-ray Spectroscopy Oxidation state of magnesium, changes in solvation sphere. High selectivity and sensitivity to individual species. nih.gov

| Infrared Ion Spectroscopy | Structural characterization of mass-selected ionic intermediates. | Allows for the study of highly reactive, elusive species. | nih.govrsc.org |

Computational Chemistry Approaches to Elucidate this compound Reactivity and Selectivity

Computational chemistry has become an indispensable tool for investigating the mechanisms of chemical reactions, including those involving Grignard reagents. hokudai.ac.jp It provides detailed insights into potential energy surfaces, the structures of transition states, and the energetics of reaction pathways, which are often difficult to determine experimentally. ufl.edu By modeling chemical systems and simulating reactions, researchers can predict reactivity and selectivity, guiding experimental work. cityu.edu.hk For Grignard reactions, computational studies have been critical in moving beyond simplistic textbook descriptions to uncover complex mechanistic landscapes. acs.orgacs.org These studies often reveal that the reaction mechanism is not a simple nucleophilic addition but can involve multiple competing pathways, with the solvent playing a crucial, active role. acs.orgacs.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules. nsps.org.ngresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for investigating complex reaction mechanisms. ufl.edu DFT calculations are used to locate reactants, transition states, intermediates, and products on the potential energy surface, thereby mapping out the entire reaction pathway. nih.gov

In the context of Grignard reagents, DFT studies, often using functionals like B3LYP, have been instrumental in elucidating the mechanism of their addition to carbonyl compounds. nih.govresearchgate.net Research on model systems, such as the reaction of methylmagnesium chloride with formaldehyde (B43269) or acetaldehyde, has shown that the reaction can proceed through various pathways. acs.orgnih.gov These studies have highlighted the importance of the aggregation state of the Grignard reagent, suggesting that dimeric forms can be highly reactive. nih.govresearchgate.net

A key finding from DFT investigations is the critical role of the ethereal solvent (like tetrahydrofuran (B95107), THF). acs.orgacs.org Calculations have shown that solvent molecules are not passive bystanders but are actively involved in the reaction mechanism. acs.org For instance, THF molecules can coordinate to the magnesium center, altering its electronic structure and facilitating bond-breaking and bond-forming processes. acs.orgacs.org DFT calculations can quantify the energy barriers for different pathways, such as concerted polar mechanisms versus stepwise single-electron transfer (SET) processes, and can help predict how factors like the steric bulk of the alkyl group influence which pathway is favored. nih.govresearchgate.net

Table 2: Illustrative Findings from DFT Studies on Model Grignard Reactions

Finding Implication for Reactivity and Selectivity Model System Studied References
Dimeric Reagent Reactivity Dimeric Grignard reagents can exhibit higher reactivity than monomers via a specific pathway. CH₃MgCl + H₂CO nih.govresearchgate.net
Role of Solvent Explicit solvent molecules (e.g., THF) are crucial for stabilizing transition states and lowering activation barriers. CH₃MgCl + Acetaldehyde acs.orgacs.org
Competing Pathways Nucleophilic addition and radical (SET) pathways can be very close in energy, with subtle factors dictating the outcome. CH₃MgCl + Fluorenone acs.orgacs.org

| Transition State Geometry | The geometry of the transition state (e.g., four-centered) explains the concerted formation of C-C and O-Mg bonds. | CH₃MgCl + H₂CO | nih.gov |

Kinetic and thermodynamic modeling provides a quantitative framework for understanding and predicting the outcomes of chemical reactions. d-nb.infonih.gov Thermodynamics governs the relative stability of reactants and products, determining the position of equilibrium, while kinetics deals with the rates of reactions and the energy barriers that must be overcome. libretexts.org

In many reactions, a competition exists between the kinetically favored product (the one that forms fastest) and the thermodynamically favored product (the most stable one). libretexts.org At lower temperatures, the reaction is often under kinetic control, yielding predominantly the kinetic product. At higher temperatures, if the reaction is reversible, it can reach equilibrium, leading to the formation of the more stable thermodynamic product. libretexts.org Computational modeling can predict the activation energies (kinetic barrier) and reaction energies (thermodynamic driving force) for the formation of different products, allowing for an analysis of kinetic versus thermodynamic control.

Table 3: Concepts in Kinetic and Thermodynamic Modeling

Concept Description Relevance to this compound Reactions References
Kinetic Control The product distribution is determined by the relative rates of formation of the products. The product that forms via the lowest activation energy pathway predominates. At low temperatures, addition reactions may favor the product that is formed most quickly, regardless of its stability. libretexts.org
Thermodynamic Control The product distribution is determined by the relative thermodynamic stability of the products. At equilibrium, the most stable product is the major product. At higher temperatures, reversible addition reactions can equilibrate to form the most stable possible product. libretexts.org
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. Calculated computationally to predict reaction rates. Determines the rate of addition reactions and can be used to compare competing pathways. d-nb.info

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. Indicates whether a reaction is exothermic or endothermic. | Determines the thermodynamic stability of the products formed. | cityu.edu.hk |

Table 4: List of Chemical Compounds

Compound Name
This compound
Acetaldehyde
Carbon dioxide
Fluorenone
Formaldehyde
Heptylmagnesium bromide
Magnesium bromide
Methylmagnesium chloride

Future Directions and Emerging Research Avenues for 3 Heptylmagnesium Bromide Chemistry

Development of Sustainable and Green Synthetic Methodologies Utilizing 3-Heptylmagnesium Bromide

The synthesis and application of Grignard reagents, including this compound, have traditionally relied on volatile and flammable ether solvents, raising environmental and safety concerns. nih.gov Modern research is actively pursuing more sustainable alternatives to mitigate these issues.

Key areas of development include:

Mechanochemistry: Ball-milling techniques offer a solvent-free method for the preparation of organomagnesium nucleophiles. nih.gov This approach has been successful for synthesizing Grignard reagents from aryl halides and magnesium metal in the presence of minimal amounts of activating solvents like tetrahydrofuran (B95107) (THF). nih.gov Adapting this mechanochemical approach for 3-heptyl bromide could significantly reduce solvent waste.

Continuous Flow Synthesis: Flow chemistry presents a safer and more scalable alternative to batch processing for Grignard reactions, which are often highly exothermic. mt.comnih.gov Continuous flow reactors allow for better temperature control, reduced risk of runaway reactions, and can improve selectivity by minimizing the formation of byproducts like Wurtz coupling products. nih.govresearchgate.net The in-situ generation of this compound in a flow system, immediately followed by its reaction with a substrate, would enhance process safety and efficiency. acs.orgresearchgate.net

Alternative Solvents: Research into greener solvent systems is ongoing. While ethers are highly effective, investigations into alternatives like cyclopentyl methyl ether (CPME) or exploring biphasic systems could reduce the environmental impact associated with traditional solvents. nih.gov

Table 1: Comparison of Synthetic Methodologies for Grignard Reagents

MethodologyAdvantagesChallenges for this compoundKey Research Focus
Traditional Batch SynthesisWell-established, versatileSolvent waste (ethers), exothermicity, safety risks nih.govmt.comN/A
MechanochemistrySolvent-free or low-solvent, reduced waste nih.govScalability, optimization for liquid alkyl halidesAdapting ball-milling conditions for 3-heptyl bromide nih.gov
Continuous Flow SynthesisEnhanced safety, better heat management, improved selectivity, scalability researchgate.netacs.orgReactor design, potential for cloggingDeveloping optimized flow protocols for formation and immediate consumption nih.gov
Alternative SolventsReduced environmental impact, improved safety profileSolubility and stability of the Grignard reagentScreening of green solvents like CPME nih.gov

Exploration of Unprecedented Reactivity Patterns for this compound

While the nucleophilic addition to carbonyls is the hallmark reaction of Grignard reagents, future research aims to unlock new modes of reactivity for this compound. organic-chemistry.org This involves overcoming the inherent limitations of traditional Grignard reagents and exploring novel transformations.

Emerging areas of focus include:

Enhanced Reactivity through Additives: The reactivity of Grignard reagents can be significantly enhanced by the addition of alkali-metal salts, such as lithium chloride (LiCl). acs.org These "turbo-Grignard" reagents exhibit reactivity comparable to organolithium compounds while maintaining the superior functional group tolerance of organomagnesium species. researchgate.net Applying this concept to this compound could enable challenging reactions, such as halogen-magnesium exchange with less reactive organic halides. nih.gov

Single Electron Transfer (SET) Pathways: For sterically hindered substrates, Grignard reactions can proceed through a single electron transfer (SET) mechanism instead of the typical nucleophilic addition. organic-chemistry.org Deliberately harnessing and controlling the SET pathway of this compound could lead to novel radical-type transformations and the synthesis of unique molecular structures.

Metal-Catalyzed Cross-Coupling: While already utilized, there is significant room to expand the scope of metal-catalyzed cross-coupling reactions involving this compound. Developing new catalyst systems, for example, based on nickel or copper, could enable the formation of C-C bonds with previously unreactive or challenging electrophiles. nih.gov

Integration of this compound in Multi-Component and Cascade Reaction Sequences

To improve synthetic efficiency and align with the principles of atom economy, there is a growing emphasis on designing multi-component reactions (MCRs) and cascade sequences. unchainedlabs.comorganic-chemistry.org These processes allow for the construction of complex molecules from simple starting materials in a single pot, avoiding the isolation of intermediates. nih.gov

Future research will likely focus on incorporating this compound into such elegant and efficient synthetic strategies:

Multi-Component Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials. organic-chemistry.org Designing MCRs where this compound acts as a key nucleophile to intercept reactive intermediates generated in situ would be a powerful strategy. For instance, it could be used in Petasis-type or Povarov-type reactions to introduce the 3-heptyl group into complex heterocyclic scaffolds. nih.gov

Cascade Reactions: These are multi-step transformations where the product of one reaction becomes the substrate for the next in a sequential manner within the same pot. chemistryworld.com A potential cascade could involve an initial nucleophilic addition of this compound, followed by an intramolecular cyclization or rearrangement triggered by the initial reaction. For example, its addition to a carefully designed substrate could initiate a sequence of Knoevenagel condensation followed by a Michael addition. rsc.org

Advancements in High-Throughput Screening and Automation for this compound Transformations

The optimization of chemical reactions is often a time-consuming and resource-intensive process. The application of high-throughput screening (HTS) and automated synthesis platforms is revolutionizing this aspect of chemical research and development. unchainedlabs.com

The future of this compound chemistry will benefit significantly from these technologies:

Automated Synthesis Platforms: Systems often referred to as "chemical synthesis machines" or "Chemputers" enable the automated execution of multi-step syntheses. researchgate.net The integration of real-time analytical tools, such as online Nuclear Magnetic Resonance (NMR) spectroscopy, allows for dynamic monitoring and control of reaction parameters. researchgate.net This technology can be used to standardize the formation of this compound and optimize its subsequent reactions with unprecedented precision, improving reproducibility. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid and parallel screening of a vast number of reaction variables, such as catalysts, ligands, solvents, and additives. unchainedlabs.comresearchgate.net This approach is invaluable for discovering optimal conditions for challenging transformations, such as novel cross-coupling reactions involving this compound. By using microtiter plates and robotic liquid handlers, researchers can systematically explore a wide parameter space to quickly identify impactful conditions, abandoning less promising routes early in the process. unchainedlabs.comnih.gov

Table 2: Illustrative High-Throughput Screening Plate Design for a Cross-Coupling Reaction

VariableConditions Screened (Example)Rationale
CatalystPd(PPh3)4, PdCl2(dppf), NiCl2(dppf), CuIEvaluate different transition metals and ligand systems for optimal reactivity.
SolventTHF, Dioxane, Toluene, CPMEAssess the impact of solvent polarity and coordinating ability on reaction yield. unchainedlabs.com
AdditiveNone, LiCl, ZnCl2Investigate the effect of transmetalation or enhanced reactivity. researchgate.net
Temperature25°C, 50°C, 80°CDetermine the optimal thermal conditions for the transformation.

Q & A

Basic: What are the optimal anhydrous conditions for synthesizing 3-Heptylmagnesium bromide to minimize side reactions?

Answer:
Synthesis of this compound requires strict anhydrous conditions to prevent hydrolysis or premature reactivity. Key parameters include:

  • Solvent Purity : Use rigorously dried tetrahydrofuran (THF) or diethyl ether, as moisture deactivates the Grignard reagent. Distill solvents over sodium/benzophenone to ensure dryness .
  • Inert Atmosphere : Conduct reactions under nitrogen or argon to exclude oxygen and moisture, which can form magnesium oxides or hydroxides .
  • Magnesium Activation : Pre-treat magnesium turnings with iodine or mechanical scraping to remove surface oxides and enhance reactivity .
  • Temperature Control : Initiate the reaction at room temperature, with gradual heating (40–50°C) if necessary, to avoid violent exothermic reactions .

Basic: Which analytical techniques are most reliable for confirming the formation and purity of this compound?

Answer:

  • Titration : Use Gilman titration to quantify active Grignard reagent by reaction with a standardized ketone (e.g., benzophenone) and back-titration with iodine .
  • NMR Spectroscopy : Analyze 1^1H NMR in deuterated THF to identify characteristic peaks for the heptyl chain (δ 0.8–1.5 ppm) and Mg-Br environment (broad resonances) .
  • Gas Chromatography (GC) : Post-quenching with D2_2O or CO2_2, analyze organic byproducts to assess reagent purity and side reactions .

Advanced: How can kinetic studies be designed to evaluate the reactivity of this compound with sterically hindered ketones?

Answer:

  • Stopped-Flow Techniques : Monitor reaction kinetics in real time using UV-Vis or IR spectroscopy to track nucleophilic addition rates .
  • Substituent Variation : Compare reaction rates with ketones of increasing steric bulk (e.g., acetophenone vs. 2,6-dimethylacetophenone) to quantify steric effects .
  • Computational Modeling : Pair experimental data with DFT calculations to map transition states and identify steric barriers to nucleophilic attack .

Advanced: What strategies mitigate variability in reaction yields when using this compound in large-scale syntheses?

Answer:

  • Moisture Control : Implement glovebox or Schlenk-line techniques for reagent transfer and reaction setup .
  • Gradual Reagent Addition : Use syringe pumps to control addition rates, minimizing localized overheating or side reactions .
  • Magnesium Quality : Source high-purity magnesium (99.9%) with uniform particle size to ensure consistent activation and reactivity .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify and quantify side products (e.g., Wurtz coupling) for process optimization .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use face shields during transfers .
  • Fire Prevention : Store reagents under inert gas, away from ignition sources. Use CO2_2 or dry chemical extinguishers for Grignard-related fires .
  • Emergency Procedures : In case of skin contact, rinse immediately with water and apply 1% acetic acid to neutralize residual base .

Advanced: How does the choice of solvent influence the stability and reactivity of this compound in nucleophilic additions?

Answer:

  • Solvent Coordination : THF stabilizes Grignard reagents via strong Mg-O coordination, enhancing solubility and reactivity compared to less-coordinating ethers .
  • Dielectric Constant : Higher dielectric solvents (e.g., THF, ε = 7.6) improve ion separation, increasing nucleophilicity. Compare with diethyl ether (ε = 4.3) for reaction optimization .
  • Temperature Effects : Lower reaction temperatures in THF reduce decomposition but may slow kinetics. Balance stability and reactivity by adjusting solvent ratios .

Basic: How can researchers troubleshoot low yields in reactions involving this compound?

Answer:

  • Purity Checks : Verify solvent dryness via Karl Fischer titration. Moisture >50 ppm significantly reduces yields .
  • Reagent Freshness : Prepare this compound immediately before use; prolonged storage leads to Mg sedimentation and reduced activity .
  • Substrate Compatibility : Ensure electrophilic substrates (e.g., carbonyls) are moisture-free and dissolved in compatible solvents to avoid quenching .

Advanced: What mechanistic insights explain contradictory literature reports on the stereoselectivity of this compound in allylic substitutions?

Answer:

  • Solvent-Substrate Interactions : Polar solvents may stabilize transition states differently, altering stereochemical outcomes. Compare THF vs. Et2_2O in model reactions .
  • Additive Effects : Investigate chiral ligands (e.g., (-)-sparteine) to modulate steric environments and resolve discrepancies in enantioselectivity .
  • In-Situ Monitoring : Use 13^{13}C NMR or Raman spectroscopy to track intermediate formation and identify competing pathways .

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3-Heptylmagnesium bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.